molecular formula C20H33NO3 B1205311 Ganglefene CAS No. 299-61-6

Ganglefene

Cat. No.: B1205311
CAS No.: 299-61-6
M. Wt: 335.5 g/mol
InChI Key: GRALFSQRIBJAHX-UHFFFAOYSA-N
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Description

Ganglefene is a chemical compound with the molecular formula C20H33NO3 and a molecular weight of 335.48 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ganglefene can be synthesized through a series of chemical reactions involving the esterification of benzoic acid derivatives. The primary synthetic route involves the reaction of 4-isobutoxybenzoic acid with 3-(diethylamino)-1,2-dimethylpropyl alcohol under acidic conditions . The reaction is typically carried out at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature conditions are crucial in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Ganglefene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ganglefene has a wide range of applications in scientific research:

Mechanism of Action

Ganglefene exerts its effects by blocking n-choline receptors, which are involved in neurotransmission. This blockade leads to a decrease in cholinergic signaling, which can affect various physiological processes. The molecular targets of this compound include the n-choline receptors, and its action involves the inhibition of receptor-mediated ion channel activity .

Comparison with Similar Compounds

Ganglefene is unique compared to other similar compounds due to its specific structure and receptor affinity. Similar compounds include:

This compound’s uniqueness lies in its specific interaction with n-choline receptors, which distinguishes it from other benzoic acid derivatives and choline receptor blockers .

Properties

CAS No.

299-61-6

Molecular Formula

C20H33NO3

Molecular Weight

335.5 g/mol

IUPAC Name

[4-(diethylamino)-3-methylbutan-2-yl] 4-(2-methylpropoxy)benzoate

InChI

InChI=1S/C20H33NO3/c1-7-21(8-2)13-16(5)17(6)24-20(22)18-9-11-19(12-10-18)23-14-15(3)4/h9-12,15-17H,7-8,13-14H2,1-6H3

InChI Key

GRALFSQRIBJAHX-UHFFFAOYSA-N

SMILES

CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OCC(C)C

Canonical SMILES

CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OCC(C)C

Related CAS

1510-29-8 (hydrochloride)

Synonyms

3-diethylamino-1,2-dimethylpropyl-p-isobutoxybenzoate
ganglefen
ganglefene
ganglerone
ganglerone citrate (1:1)
ganglerone hydrochloride

Origin of Product

United States

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